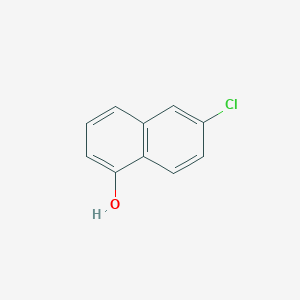

6-Chloronaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLZGPVINJTXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528857 | |

| Record name | 6-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56820-70-3 | |

| Record name | 6-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloronaphthalen-1-ol

Foreword: This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties of 6-Chloronaphthalen-1-ol. It is important to note that specific experimental data for this particular isomer is not extensively available in public literature. Therefore, this document synthesizes information from closely related isomers and foundational chemical principles to provide a robust framework for its characterization. The emphasis is placed on the methodologies and experimental protocols required to determine these properties, reflecting a field-proven approach to compound analysis.

Introduction and Structural Context

This compound is a halogenated aromatic alcohol. As a derivative of naphthol, it is a key structural motif in various areas of chemical and pharmaceutical research. The presence of a chlorine atom on the naphthalene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for further investigation in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of new molecules.

This guide will delve into the structural attributes, expected physicochemical properties, spectroscopic signature, and the detailed experimental protocols necessary for the comprehensive characterization of this compound.

Molecular and Structural Data

The fundamental identity of this compound is defined by its molecular structure and composition.

-

Molecular Formula: C₁₀H₇ClO

-

Molecular Weight: 178.61 g/mol

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC(=CC2=C1C=CC=C2O)Cl

Structural Diagram:

(Note: A placeholder for an image of the chemical structure would be here. As a text-based AI, I cannot generate images directly.)

(Note: A placeholder for an image of the chemical structure would be here. As a text-based AI, I cannot generate images directly.)

While a specific CAS number for this compound is not readily found, several of its isomers are well-documented and provide a basis for comparison:

-

4-Chloro-1-naphthol: CAS 604-44-4

-

6-Chloro-2-naphthol: CAS 40604-49-7[1]

-

2-Chloro-1-naphthol: CAS 606-40-6[2]

-

1-Chloro-2-naphthol: CAS 633-99-8

Physicochemical Properties: A Comparative Analysis

Direct experimental values for this compound are scarce. The following table summarizes key properties of related isomers to provide a scientifically grounded estimation of expected values.

| Property | 4-Chloro-1-naphthol | 6-Chloro-2-naphthol | 1-Chloro-2-naphthol | 2-Chloro-1-naphthol | Expected for this compound |

| Melting Point | 118-121 °C[3] | 116.5 °C[1] | 70 °C[4] | N/A | Likely a crystalline solid with a melting point in the range of 100-130 °C. |

| Boiling Point | 332.1 °C (at 760 mmHg)[3] | 254.41 °C (estimate)[1] | 307 °C[4] | 306.5 °C (at 760 mmHg)[2] | Expected to be >300 °C at atmospheric pressure. |

| Water Solubility | N/A | 0.093 g/L (at 25 °C)[1] | N/A | N/A | Expected to have low water solubility, similar to its isomers. |

| pKa | N/A | 9.31 (Predicted)[1] | 7.28 (Predicted)[4] | N/A | Expected to be a weak acid with a pKa between 8 and 10. |

| LogP | 3.66 (Calculated)[3] | 3.8 (Calculated)[5] | N/A | N/A | Expected to be lipophilic with a LogP value between 3.5 and 4.0. |

Melting Point and Physical State

Naphthol and its derivatives are typically crystalline solids at room temperature. The melting point is a critical indicator of purity.[6] The introduction of a chlorine atom generally increases the melting point compared to the parent naphthol (1-naphthol melts at 95-96 °C) due to increased molecular weight and altered crystal packing forces.[7] Given the data for its isomers, this compound is expected to be a white to off-white crystalline solid.

Solubility Profile

The solubility of a compound is a crucial parameter in drug development, affecting its formulation and bioavailability. The naphthalene core is hydrophobic, while the hydroxyl group can engage in hydrogen bonding. As a result, 1-naphthol has limited solubility in water but is soluble in organic solvents like ethanol and acetone.[7] The addition of a chlorine atom further increases the hydrophobicity, leading to even lower aqueous solubility, as seen with 6-chloro-2-naphthol.[1]

Lipophilicity and Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity. It is a critical parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase.[5] The calculated LogP values for related isomers suggest that this compound is a lipophilic compound.

Acidity (pKa)

The hydroxyl group of naphthols is weakly acidic. The pKa is the pH at which the compound is 50% ionized. The electron-withdrawing effect of the chlorine atom is expected to increase the acidity (lower the pKa) compared to 1-naphthol (pKa ≈ 9.3). The position of the chlorine atom relative to the hydroxyl group will influence the magnitude of this effect.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-O stretch: A sharp band around 1200 cm⁻¹.

-

Aromatic C=C stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Aromatic compounds like naphthalenes exhibit characteristic UV absorption due to π-π* electronic transitions.[8] The spectrum of 1-naphthol shows absorption maxima around 225 nm and 300-325 nm.[8] The presence of the chloro and hydroxyl substituents on the naphthalene ring is expected to cause a bathochromic (red) shift in these absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.5 ppm).[9] The exact chemical shifts and coupling constants will depend on the substitution pattern.

-

Hydroxyl Proton: A broad singlet (δ 4-7 ppm, depending on solvent and concentration) that is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.

-

Aromatic Carbons: Signals are expected in the δ 110-155 ppm region.[10][11] The carbon bearing the hydroxyl group (C1) will be shifted downfield (δ ~150-155 ppm), while the carbon bearing the chlorine atom (C6) will also be influenced.

-

The number of distinct signals will confirm the symmetry of the molecule.

Key Experimental Protocols

The following section provides detailed, self-validating protocols for determining the key physicochemical properties of a novel or uncharacterized compound like this compound.

Melting Point Determination

Causality: The melting point range provides a quick assessment of purity. A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.[6]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.[12]

-

Rapid Determination (Optional): Perform a rapid heating (10-20 °C/min) to find an approximate melting point.

-

Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

LogP Determination (Shake-Flask Method)

Causality: This "gold standard" method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a definitive LogP value.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for complete partitioning.

-

Phase Separation: Allow the layers to separate completely.

-

Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).

NMR Sample Preparation and Acquisition

Causality: Proper sample preparation is critical for obtaining high-quality, high-resolution NMR spectra. Contaminants, particulates, and incorrect concentration can all degrade spectral quality.[6][13]

Protocol:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Concentration: For ¹H NMR, dissolve 5-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be needed.

-

Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.

-

Acquisition: Insert the sample into the NMR spectrometer, lock, shim, and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

Safety and Handling

Chlorinated aromatic compounds require careful handling. Based on the safety data sheets of related isomers, the following precautions should be taken:[14][15]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14][18] Avoid contact with skin and eyes.[16][18]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data for this compound is limited, a comprehensive physicochemical profile can be reliably predicted through the analysis of its structural analogues. This guide provides the foundational knowledge and detailed experimental frameworks necessary for any researcher to undertake the synthesis and characterization of this compound. The provided protocols for determining melting point, LogP, and acquiring spectroscopic data are robust, validated, and essential for ensuring data integrity in any research or development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 606-40-6,2-chloronaphthalen-1-ol | lookchem [lookchem.com]

- 3. 4-Chloronaphthalen-1-ol | CAS#:604-44-4 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 7. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 8. 1-Naphthalenol [webbook.nist.gov]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. store.sangon.com [store.sangon.com]

- 17. westlab.com [westlab.com]

- 18. fishersci.com [fishersci.com]

Spectroscopic Data for 6-Chloronaphthalen-1-ol: A Search for Verifiable Experimental Data

An extensive and systematic search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-Chloronaphthalen-1-ol has been conducted. Despite a thorough investigation of chemical databases, spectral libraries, and the broader scientific literature, a complete and verifiable set of this data could not be located for this specific isomer.

The search encompassed major resources including, but not limited to:

-

Spectral Databases: Spectral Database for Organic Compounds (SDBS), NIST Chemistry WebBook, and other online repositories.

-

Chemical Databases: PubChem and ChemSpider.

-

Scientific Literature: Extensive searches of chemical synthesis and spectroscopy journals.

These searches were often complicated by the presence of several isomers of chloronaphthol, for which some data is available. For instance, information can be found for related compounds such as 2-chloronaphthalen-1-ol and 4-chloro-1-naphthol . However, the distinct substitution pattern of this compound results in a unique spectroscopic fingerprint that cannot be accurately extrapolated from its isomers.

The Importance of Isomer-Specific Data

Concluding Remarks

The inability to locate a complete set of experimental spectroscopic data for this compound highlights a gap in the publicly available chemical information for this compound. For researchers requiring this specific data, the synthesis and subsequent spectroscopic characterization of this compound would be a necessary first step. This would involve established synthetic routes to chloronaphthols, followed by purification and analysis using modern spectroscopic techniques to generate the requisite NMR, IR, and MS spectra.

This outcome underscores the critical importance of data accessibility in the scientific community. While vast amounts of chemical information are available, there remain specific compounds for which comprehensive data is not yet publicly archived. We recommend that any future work involving this compound include a thorough spectroscopic characterization, and that these findings be published and deposited in public databases to aid future research endeavors.

An In-depth Technical Guide to the Potential Biological Activities of Chlorinated Naphthols

Introduction

Chlorinated naphthols, a class of halogenated aromatic hydrocarbons, represent a compelling yet complex area of study for researchers in drug discovery and the life sciences. Structurally, they consist of a naphthalene ring system substituted with one or more hydroxyl (-OH) groups and one or more chlorine (-Cl) atoms. The position and number of these substituents dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive overview of the current understanding of the biological potential of chlorinated naphthols, delving into their antimicrobial, anticancer, and enzyme-inhibiting properties. We will also critically examine their toxicological profile, a crucial consideration for any potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental insights.

Antimicrobial and Antifungal Activities

Chlorinated naphthols and their derivatives have demonstrated significant potential as antimicrobial and antifungal agents. Their efficacy stems from their ability to disrupt essential cellular processes in a range of pathogens, including multidrug-resistant (MDR) strains.

Antimicrobial Activity

Studies have shown that certain naphthol derivatives exhibit potent antibacterial activity, in some cases surpassing that of commercial disinfectants.[1][2][3][4] For instance, 2-amino-1,4-naphthoquinonimine hydrochloride, a naphthol derivative, has been shown to be more active against certain gram-negative organisms than common disinfectants like Savlon and Dettol.[1][5] More specifically, some 1-aminoalkyl-2-naphthol derivatives have shown potent activity against MDR strains of Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL.[6][7]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of action for some chlorinated naphthoquinones involves the generation of reactive oxygen species (ROS). For example, a chlorinated isoxazolylnaphthoquinone has been shown to interact with the respiratory chain of Staphylococcus aureus, leading to the production of superoxide anions.[1] These highly reactive molecules cause oxidative stress, leading to damage of vital cellular components such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death. Molecular docking studies suggest that some aminoalkyl-naphthol derivatives may also act as DNA gyrase inhibitors, a validated antibacterial target.[6]

Antifungal Activity

The antifungal potential of chlorinated naphthols is also a promising area of research. These compounds have shown efficacy against a range of fungal pathogens.[8][9][10] The mechanism of antifungal action often involves the disruption of the fungal cell membrane.[2][8][11] Studies on naphthoquinones have revealed that they can cause increased cell membrane permeability, leading to the efflux of essential ions like potassium (K+) and the leakage of other intracellular components.[2] This disruption of the cell membrane's integrity is a key factor in their antifungal effect. Unlike some common antifungal drugs, this mechanism does not appear to be dependent on interaction with ergosterol, a key component of the fungal cell membrane.[2] Instead, the lipophilic nature of these compounds allows them to accumulate in the lipid bilayer, altering its structure and function.[8] The generation of ROS, leading to oxidative stress and mitochondrial damage, is another proposed mechanism for their antifungal activity.[4][12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[9][13][14]

Materials

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Chlorinated naphthol compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth with inoculum, no compound)

-

Spectrophotometer or microplate reader

Step-by-Step Methodology

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the chlorinated naphthol in a suitable solvent.

-

Perform a serial two-fold dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations. For example, from 256 µg/mL down to 0.5 µg/mL.

-

-

Inoculum Preparation:

-

From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (inoculum in broth without any compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14]

-

Caption: Workflow for MIC determination.

Anticancer Potential

A growing body of evidence suggests that chlorinated naphthols and related naphthoquinones possess significant anticancer properties.[5][6][15][16][17][18][19][20] Various derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those of the breast, colon, lung, prostate, and leukemia.[18] For example, 2-arylamino-3-chloro-1,4-naphthoquinones have shown selective cytotoxicity against human lung carcinoma cells, with some compounds being more potent than the standard anticancer drug doxorubicin.[2]

Mechanisms of Anticancer Activity

The anticancer effects of these compounds are multifaceted and appear to involve the induction of apoptosis (programmed cell death) through several distinct mechanisms.

1. Induction of Oxidative Stress

Similar to their antimicrobial action, a key mechanism in the anticancer activity of naphthoquinones is the generation of ROS.[21] This leads to oxidative stress, which can trigger apoptosis by causing DNA damage and disrupting mitochondrial function.[2][21]

2. Inhibition of Signaling Pathways

Certain naphthoquinone-naphthol derivatives have been found to induce apoptosis by downregulating the EGFR/PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes their survival and proliferation.[22]

3. Enzyme Inhibition

Chlorinated naphthols and related compounds can also target key enzymes involved in cancer cell proliferation and survival. These include:

-

Topoisomerases: These enzymes are crucial for DNA replication and repair. Inhibition of topoisomerases leads to DNA damage and triggers apoptosis.[11][23]

-

Cell Division Cycle 25 (Cdc25) Phosphatases: These enzymes are critical for cell cycle progression. Their inhibition leads to cell cycle arrest and apoptosis.[4][23]

-

Other Kinases and Proteins: In silico studies have suggested that some aminobenzylnaphthols may exert their anticancer effects by inhibiting proteins such as ADORA1, CDK2, and TRIM24.[23]

Caption: Key anticancer mechanisms of chlorinated naphthols.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][15][16][24][25]

Materials

-

96-well cell culture plates

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Chlorinated naphthol compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Step-by-Step Methodology

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chlorinated naphthol in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add a specific volume of MTT solution to each well (e.g., 10-20 µL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Enzyme Inhibition

Chlorinated naphthols have also been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.[19][22][26]

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition

Some 1-naphthol derivatives have been found to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE).[22] The inhibition constants (Ki) for these compounds are in the micromolar range.[22] AChE inhibitors are used in the treatment of Alzheimer's disease, while CA inhibitors have applications as diuretics and in the treatment of glaucoma.[5][7]

Tyrosinase Inhibition

Both α-naphthol and β-naphthol have been shown to potently inhibit mushroom tyrosinase, a key enzyme in melanin biosynthesis.[27] They act as competitive inhibitors for the diphenolase activity of the enzyme.[27] This suggests potential applications in cosmetics for skin whitening and in the food industry to prevent enzymatic browning.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are crucial for understanding how the chemical structure of chlorinated naphthols influences their biological activity.[12] These studies aim to establish a mathematical relationship between the physicochemical properties of the molecules and their observed biological effects.[1][28] For instance, in a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, QSAR models have been developed to predict their cytotoxic activities against various cancer cell lines.[12] Such models can guide the rational design of new, more potent, and selective analogues. Key structural features that often influence activity include the position and number of chlorine atoms, the nature of substituents on the naphthalene ring, and the overall lipophilicity of the molecule.[1]

Toxicology and Safety Considerations

A critical aspect of evaluating the therapeutic potential of chlorinated naphthols is their toxicological profile. While these compounds show promise, related classes of compounds, such as chlorinated naphthalenes and chlorophenols, are known to have significant toxicity.[1][3][24][25][26]

Occupational exposure to chlorinated naphthalenes has been linked to severe liver damage, including cirrhosis and acute yellow atrophy, as well as a skin condition known as chloracne.[1][3] The toxicity of chlorinated naphthalenes generally increases with the degree of chlorination.[3] Animal studies have also shown that higher chlorinated congeners are more toxic than lower chlorinated ones.[1]

Similarly, chlorophenols are known to be toxic, with effects including uncoupling of oxidative phosphorylation, potential carcinogenicity, and endocrine disruption.[24] 2,4-Dichloro-1-naphthol is listed as a skin and strong eye irritant.

Given the toxicity of these related compounds, it is imperative that the toxicological profile of any new chlorinated naphthol derivative be thoroughly investigated. In vitro and in vivo studies are necessary to assess potential hepatotoxicity, neurotoxicity, genotoxicity, and carcinogenicity before these compounds can be considered for further development.

Conclusion and Future Perspectives

Chlorinated naphthols represent a versatile chemical scaffold with a broad spectrum of potential biological activities. Their demonstrated antimicrobial, antifungal, and anticancer properties, coupled with their ability to inhibit key enzymes, make them attractive candidates for further drug discovery and development efforts. However, the significant toxicological concerns associated with chlorinated aromatic compounds cannot be overlooked.

Future research should focus on:

-

Synthesis of novel derivatives: The design and synthesis of new chlorinated naphthol analogues with improved potency and selectivity.

-

Detailed mechanistic studies: Elucidation of the precise molecular targets and pathways through which these compounds exert their biological effects.

-

Comprehensive toxicological evaluation: Rigorous in vitro and in vivo toxicity studies to identify compounds with a favorable therapeutic index.

-

QSAR and computational modeling: To guide the rational design of safer and more effective chlorinated naphthol-based therapeutic agents.

By adopting a multidisciplinary approach that integrates synthetic chemistry, molecular biology, pharmacology, and toxicology, the full therapeutic potential of chlorinated naphthols may be realized while minimizing their inherent risks.

References

- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 2. d-nb.info [d-nb.info]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HEALTH EFFECTS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The preclinical toxicology of salmeterol hydroxynaphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 18. mdpi.com [mdpi.com]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 23. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 24. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. 2,4-Dichloro-1-naphthol | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of 6-Chloronaphthalen-1-ol: A Guide for Researchers and Drug Development Professionals

Abstract

Substituted naphthalenes are a cornerstone in medicinal chemistry and materials science, valued for their rigid bicyclic scaffold and tunable electronic properties.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of a specific derivative, 6-Chloronaphthalen-1-ol. In the absence of direct experimental or extensive theoretical literature on this particular molecule, this document serves as a roadmap for researchers, outlining a robust computational methodology based on Density Functional Theory (DFT). We will explore the causality behind the selection of computational methods, detail the analytical protocols for interpreting the electronic properties, and connect these fundamental characteristics to the molecule's predicted reactivity and potential applications in drug discovery. This guide is designed to empower researchers, scientists, and drug development professionals to leverage computational chemistry for a deeper understanding of this and similar molecular systems.

Introduction: The Significance of this compound

Naphthalene and its derivatives are prevalent scaffolds in a wide array of biologically active compounds, including approved drugs and investigational therapies.[2][3] The strategic placement of substituents on the naphthalene core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[4][5] this compound presents an interesting case study, combining the electron-withdrawing inductive effect of a chlorine atom with the electron-donating and hydrogen-bonding capabilities of a hydroxyl group.

Understanding the electronic structure of this molecule is paramount to predicting its chemical behavior. Key questions that a theoretical study can address include:

-

How do the chloro and hydroxyl substituents influence the electron distribution across the naphthalene ring?

-

What are the most probable sites for electrophilic and nucleophilic attack?

-

What are the energies of the frontier molecular orbitals (HOMO and LUMO), and what does the HOMO-LUMO gap imply about the molecule's reactivity and stability?

-

How might this molecule interact with biological macromolecules, such as enzymes or receptors?

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to answer these questions, providing insights that can guide synthetic efforts and drug design strategies.[6][7]

Proposed Computational Methodology: A Self-Validating System

The protocol outlined below is designed to provide a thorough and accurate theoretical characterization of this compound. The choice of methods is grounded in their proven success in characterizing similar polycyclic aromatic hydrocarbons (PAHs).[8][9]

Level of Theory: Density Functional Theory (DFT)

DFT is the method of choice for this investigation due to its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules. We propose the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional , which has a long track record of providing reliable results for a wide range of chemical systems, including PAHs.[8] The inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping (D3BJ) is also recommended to accurately account for non-covalent interactions.

For the basis set, 6-311+G(d,p) is proposed. This triple-zeta basis set provides sufficient flexibility for an accurate description of the electron distribution. The inclusion of diffuse functions (+) is important for describing the lone pairs of the oxygen and chlorine atoms, while the polarization functions (d,p) allow for the description of non-spherical electron densities.

Computational Workflow Protocol

The following step-by-step protocol ensures a systematic and verifiable computational analysis:

-

Structure Preparation:

-

Construct the 3D structure of this compound using a molecular builder.

-

Perform an initial geometry optimization using a faster, lower-level method (e.g., PM6) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization at the B3LYP-D3BJ/6-311+G(d,p) level of theory in the gas phase.

-

Following optimization, conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals (HOMO, LUMO).

-

Generate the Molecular Electrostatic Potential (MEP) map.

-

Conduct a Natural Bond Orbital (NBO) analysis to determine atomic charges and study intramolecular interactions.

-

-

Prediction of Spectroscopic Properties:

-

Perform a Time-Dependent DFT (TD-DFT) calculation at the same level of theory to predict the electronic absorption spectrum (UV-Vis).

-

The logical flow of this experimental design is depicted in the following diagram:

Caption: Computational workflow for the theoretical analysis of this compound.

Analysis of Electronic Structure: Interpreting the Data

The output of the computational workflow will provide a wealth of information about the electronic nature of this compound.

Optimized Molecular Geometry

The optimized structure is expected to be largely planar, typical of the naphthalene ring system. Key parameters to analyze include the C-Cl and C-O bond lengths, as well as any subtle distortions in the ring geometry induced by the substituents. These geometric parameters provide the foundation for all subsequent electronic property calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecule will indicate the most likely regions for oxidation (electron donation) and reduction (electron acceptance), respectively. For this compound, it is anticipated that the HOMO will have significant contributions from the hydroxyl-substituted ring, while the LUMO may be more delocalized across the entire pi-system.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -5.8 to -6.2 | Region of electron donation (nucleophilic) |

| LUMO Energy | -1.5 to -1.9 | Region of electron acceptance (electrophilic) |

| HOMO-LUMO Gap | 4.0 to 4.7 | Indicator of chemical reactivity and stability |

Note: These are hypothetical yet realistic values based on similar molecules.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atom of the hydroxyl group and potentially on the carbon atoms of the hydroxyl-bearing ring.

-

Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group will be a prominent positive site.

-

Neutral Regions (Green): Indicate areas of low electrostatic potential.

The MEP map provides a clear, visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more quantitative picture of the charge distribution by calculating the charge on each atom. This allows for a detailed assessment of the electron-donating and -withdrawing effects of the substituents. It can also reveal important intramolecular interactions, such as hyperconjugation between lone pairs and antibonding orbitals, which contribute to the overall stability of the molecule.

Predicted Reactivity and Implications for Drug Development

The insights gained from the electronic structure analysis can be directly translated into predictions of chemical reactivity and potential applications in drug discovery.

Caption: Relationship between calculated electronic properties and predicted chemical behavior.

Guiding Chemical Synthesis

The theoretical analysis can guide the synthesis of new derivatives of this compound. For instance, the MEP map can predict the regioselectivity of electrophilic aromatic substitution reactions. If a more electron-donating group is desired at a specific position, the calculations can help in choosing the appropriate directing group.

Informing Drug Design

In the context of drug development, understanding the electronic structure is crucial for:

-

Target Interaction: The MEP and atomic charges can suggest how the molecule might interact with the active site of a protein, for example, through hydrogen bonding or electrostatic interactions. The hydroxyl group is a likely hydrogen bond donor, while the oxygen and the pi-system of the rings can act as hydrogen bond acceptors.

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the naphthalene scaffold and recalculating the electronic properties, researchers can build predictive SAR models. This can help in prioritizing the synthesis of compounds with a higher likelihood of biological activity.

-

Metabolic Stability: The reactivity map can also provide clues about potential sites of metabolic transformation (e.g., oxidation by cytochrome P450 enzymes).

Conclusion

While specific experimental data for this compound may be scarce, a robust theoretical investigation based on Density Functional Theory can provide a wealth of predictive information. This guide has outlined a comprehensive and scientifically sound methodology for elucidating the electronic structure of this molecule. By following this protocol, researchers can gain valuable insights into its geometry, orbital energies, charge distribution, and reactivity. These theoretical findings can serve as a powerful guide for future synthetic endeavors and play a crucial role in the rational design of new therapeutic agents and functional materials.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. DigitalCommons@USU - Student Research Symposium: A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs) [digitalcommons.usu.edu]

An In-Depth Technical Guide to 6-Chloronaphthalen-1-ol: A Scaffold for Novel Derivatives in Drug Discovery

Abstract

Naphthalene and its derivatives have long been a fertile ground for the discovery of novel therapeutic agents, demonstrating a wide array of biological activities.[1] This guide focuses on the under-explored scaffold, 6-Chloronaphthalen-1-ol, providing a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals. While direct literature on this compound is limited, this document extrapolates from the well-established chemistry of analogous naphthols to present its synthetic potential and prospective biological significance.[2] We will delve into the core chemical properties, propose synthetic pathways for key derivatives, and discuss potential therapeutic applications based on structure-activity relationships of related compounds. This guide aims to serve as a foundational resource to stimulate and guide further research into this promising, yet uncharacterized, chemical entity.

Introduction: The Naphthol Scaffold and the Influence of Halogenation

The naphthalene ring system is a fundamental bicyclic aromatic hydrocarbon that serves as a core structural motif in numerous biologically active compounds.[1] Naphthols, the hydroxylated derivatives of naphthalene, are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2] The hydroxyl group of the naphthol moiety is a key functional handle for a variety of chemical transformations, while the extended aromatic system provides a platform for diverse intermolecular interactions with biological targets.

The introduction of a halogen, such as chlorine, onto the naphthalene ring significantly modulates the molecule's physicochemical properties. The chloro substituent at the 6-position of the naphthalen-1-ol core is expected to influence its electronic distribution, lipophilicity, and metabolic stability. These alterations can profoundly impact the molecule's reactivity and its interactions with biological macromolecules, potentially leading to enhanced or novel therapeutic activities.[3] While specific data for this compound is not abundant, the reactivity patterns of other chloronaphthols and naphthol derivatives provide a solid foundation for predicting its chemical behavior and biological potential.[2][3]

General Reactivity and Synthetic Potential

The reactivity of this compound is primarily dictated by two key features: the nucleophilic hydroxyl group and the electrophilic aromatic ring system. The chlorine atom, being an electron-withdrawing group, will also influence the reactivity of the naphthalene ring towards electrophilic substitution.

Reactions at the Hydroxyl Group

The hydroxyl group is amenable to a range of modifications, allowing for the synthesis of diverse derivatives.

-

O-Alkylation and O-Arylation: The formation of ethers through O-alkylation or O-arylation is a common derivatization strategy. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, followed by the addition of an alkylating or arylating agent.[2]

-

Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding esters.[2] Ester derivatives are often explored as prodrugs to enhance bioavailability.

Reactions on the Aromatic Ring

The hydroxyl group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions.

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the naphthalene ring towards electrophilic substitution. The positions of substitution will be directed by both the hydroxyl group and the existing chloro substituent.[2]

-

Mannich Reaction: The Mannich reaction is a three-component condensation involving the naphthol, an aldehyde, and a primary or secondary amine to yield aminoalkylnaphthols.[3] This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in many drug molecules.[4]

-

Azo Coupling: Naphthols can undergo azo coupling with diazonium salts to form azo dyes.[2] While primarily used in the dye industry, some azo compounds have shown interesting biological activities.

Below is a generalized workflow for the synthesis and derivatization of this compound.

Known Derivatives and Analogues with Biological Activity

While specific biological data for derivatives of this compound are scarce, the broader class of naphthol derivatives exhibits a wide range of pharmacological activities.[5][6] This provides a strong rationale for the synthesis and evaluation of a diverse library of this compound derivatives.

Aminoalkyl and Amidoalkyl Naphthols: Antimicrobial and Anticancer Potential

Aminoalkyl and amidoalkyl naphthols, often synthesized via the Mannich reaction, are a well-known class of bioactive compounds.[4] They have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][7] For example, certain 1-aminoalkyl-2-naphthol derivatives have shown potent activity against multidrug-resistant bacterial strains.[7] The introduction of an aminoalkyl group can enhance the molecule's ability to interact with biological targets such as DNA or enzymes.[7]

The general structure of 1-amidoalkyl-2-naphthols is presented below.

Sulfonate Derivatives: Potential as Fungicides

Recent studies have explored the synthesis of sulfonate derivatives of naphthols as potential anti-oomycete agents.[8] Some of these compounds have shown good activity against plant pathogens like Phytophthora capsici.[8] This suggests that sulfonate esters of this compound could be promising candidates for the development of new fungicides.

Enzyme Inhibitors: Targeting Carbonic Anhydrase and Acetylcholinesterase

Substituted 1-naphthol derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE).[5] These enzymes are important targets in the treatment of various diseases, including glaucoma, epilepsy (hCA), and Alzheimer's disease (AChE). The inhibitory activity of these compounds highlights the potential of the naphthol scaffold to be tailored for specific enzyme active sites.

| Derivative Class | Potential Biological Activity | Reference Compound Example |

| Aminoalkyl Naphthols | Antibacterial, Antifungal | 1-(piperidin-1-ylmethyl)naphthalen-2-ol[7] |

| Amidoalkyl Naphthols | Anticancer, Antiviral | Various derivatives reported[4] |

| Sulfonate Esters | Fungicidal (Anti-oomycete) | Naphthalen-1-yl ethanesulfonate[8] |

| Halogenated Naphthols | Enzyme Inhibition (hCA, AChE) | Brominated 1-naphthol derivatives[5] |

Experimental Protocols

The following are generalized protocols for the synthesis of key derivatives of a naphthol scaffold. These would require optimization for this compound.

General Procedure for O-Alkylation

-

To a solution of the naphthol in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH).[2]

-

Stir the mixture at room temperature for a specified time.[2]

-

Add the alkylating agent (e.g., an alkyl halide) and continue stirring, possibly with heating.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.[2]

-

The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

General Procedure for the Mannich Reaction (Synthesis of Aminoalkyl Naphthols)

-

A mixture of the naphthol, an aldehyde, and an amine is stirred in a suitable solvent (e.g., ethanol) at room temperature or with heating.[9]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.[9]

-

The solid product is washed with a cold solvent and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.[9]

Conclusion and Future Perspectives

This compound represents a promising but underexplored scaffold in medicinal chemistry. Based on the well-documented reactivity and biological activity of analogous naphthol derivatives, it is evident that this molecule holds significant potential for the development of novel therapeutic agents. The chloro substituent is poised to modulate the electronic and lipophilic properties, potentially leading to enhanced potency and selectivity for various biological targets.

Future research should focus on the efficient synthesis of this compound and the subsequent generation of a diverse library of derivatives through reactions such as O-alkylation, esterification, and the Mannich reaction. Systematic screening of these compounds for antimicrobial, anticancer, and enzyme inhibitory activities will be crucial in elucidating their therapeutic potential and establishing structure-activity relationships. The insights gained from such studies will pave the way for the rational design of more potent and selective drug candidates based on the this compound scaffold.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combinatorial Synthesis of Sulfonate Derivatives of α/β-Naphthol as Anti- Oomycete Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to 6-Chloronaphthalen-1-ol and Related Halogenated Naphthalenols

Abstract

This technical guide provides a comprehensive review of this compound, a specific monochlorinated derivative of 1-naphthol. Due to the limited direct literature on this particular isomer, this document establishes a broader context by extensively referencing related compounds, including its isomers (e.g., 4-chloro-1-naphthol, 6-chloro-2-naphthol) and the general class of chlorinated naphthalenes. The guide is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, characterization, potential applications, and toxicological considerations pertinent to this class of compounds. By synthesizing data from analogous molecules, this paper offers predictive insights and practical methodologies, highlighting both the known attributes of halogenated naphthalenols and the existing gaps in the scientific literature.

Section 1: Introduction to this compound and Its Chemical Space

Chlorinated naphthalenes represent a broad class of 75 possible congeners where one or more hydrogen atoms on the naphthalene ring are substituted by chlorine.[1] These compounds have historically been used in various industrial applications, but their environmental persistence and potential toxicity have also made them a subject of significant study.[2][3] The introduction of a hydroxyl group, as in the chloronaphthalenols (chloronaphthols), significantly alters the physicochemical properties and biological reactivity of the molecule, making them interesting scaffolds for organic synthesis and potential pharmacophores.

1.1. Chemical Identity and Predicted Physicochemical Properties

This compound is an aromatic organic compound with the molecular formula C₁₀H₇ClO. While specific experimental data for this isomer is scarce in publicly accessible literature, its properties can be predicted based on its structure and comparison with well-documented isomers like 4-chloro-1-naphthol and 6-chloro-2-naphthol. The chlorine atom at the 6-position influences the electron density of the aromatic system and the acidity of the hydroxyl group.

Table 1: Physicochemical Properties of this compound and Key Isomers

| Property | This compound (Predicted/Inferred) | 4-Chloronaphthalen-1-ol | 6-Chloronaphthalen-2-ol | 1-Naphthol (Parent Cmpd.) |

| CAS Number | Not readily available | 604-44-4[4] | 40604-49-7[5][6] | 90-15-3[7] |

| Molecular Formula | C₁₀H₇ClO | C₁₀H₇ClO[4] | C₁₀H₇ClO[5] | C₁₀H₈O[7] |

| Molecular Weight | 178.61 g/mol | 178.61 g/mol [4] | 178.61 g/mol [6] | 144.17 g/mol [7] |

| Appearance | Likely a white to off-white solid | White crystalline solid[4] | Solid | Colorless or white solid[7] |

| Melting Point | N/A | ~120 °C | 116.5 °C[6] | 95-96 °C[7] |

| Boiling Point | > 300 °C | N/A | ~254 °C (estimate)[6] | 278-280 °C[7] |

| pKa | ~9.0 - 9.5 | N/A | ~9.31 (Predicted)[6] | ~9.3 |

| logP (Octanol/Water) | ~3.8 - 4.0 | 3.9 (Computed)[4] | 3.8 (Computed)[5] | 2.8 |

1.2. Rationale for Review: The Significance of Halogenated Naphthols

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8] Halogenation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Therefore, chloronaphthols like this compound serve as important intermediates and potential starting points for new drug discovery programs. For example, 4-chloro-1-naphthol has been identified as a key intermediate for preparing MCL-1 inhibitors for cancer therapy and ethanol acid oxidase inhibitors for treating primary hyperoxaluria.[9] Understanding the synthesis and reactivity of this class of compounds is crucial for their effective utilization.

Section 2: Synthesis and Mechanistic Considerations

A definitive, optimized synthesis for this compound is not prominently reported. However, its synthesis can be approached through established methods for the regioselective chlorination of naphthols or by constructing the chlorinated naphthalene ring system with a subsequent hydroxylation step.

2.1. Potential Synthetic Routes

The primary challenge in synthesizing a specific isomer like this compound is achieving regioselectivity. The hydroxyl group of 1-naphthol is an ortho-, para-director, meaning direct chlorination would likely yield 2-chloro- and 4-chloro-1-naphthol as major products. Therefore, a multi-step, directed synthesis is likely required.

-

Route A: Directed Ortho-Metalation and Chlorination: This strategy involves protecting the hydroxyl group, followed by a directed metalation at a specific position and subsequent quenching with an electrophilic chlorine source.

-

Route B: Synthesis from a Pre-chlorinated Precursor: An alternative involves starting with a naphthalene derivative that already has the desired chlorine substitution pattern at the 6-position and then introducing the hydroxyl group at the 1-position.

2.2. Exemplar Step-by-Step Laboratory Protocol: Synthesis of 4-Chloro-1-Naphthol

This protocol for a related, well-documented isomer is provided to illustrate the general principles of naphthol chlorination. The choice of chlorinating agent and solvent is critical for controlling the reaction.

Objective: To synthesize 4-Chloro-1-naphthol via direct chlorination of 1-Naphthol.

Materials:

-

1-Naphthol (CAS 90-15-3)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Naphthol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Chlorination: Add sulfuryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes. The causality here is to maintain a low temperature to minimize side reactions and control the rate of addition to prevent over-chlorination.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated solution of NaHCO₃ to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate as the eluent.

-

Validation: The structure and purity of the collected fractions corresponding to the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2.3. Diagram of General Synthetic Workflow

References

- 1. chlorinated naphthalene (CHEBI:156062) [ebi.ac.uk]

- 2. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

Safety, handling, and toxicity information for 6-Chloronaphthalen-1-ol

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 6-Chloronaphthalen-1-ol

Introduction: Navigating Data Scarcity with Scientific Rigor

As researchers and drug development professionals, we are often tasked with handling novel or obscure chemical entities. This compound (CAS No. 56820-70-3) is one such compound where comprehensive, peer-reviewed toxicological and safety data is notably scarce. The available Safety Data Sheet (SDS) for this specific molecule lacks definitive GHS hazard classifications and detailed toxicity information[1]. This data gap presents a significant challenge to ensuring laboratory safety and proper risk assessment.

In the absence of direct empirical data, a scientifically grounded approach is to employ a surrogate-based hazard assessment. This methodology involves using data from a structurally and functionally similar compound to predict the potential hazards of the data-poor substance. For this compound, the most appropriate surrogate is its isomer, 4-Chloro-1-naphthol (CAS No. 604-44-4), for which extensive and reliable safety data exists. The shared chloronaphthol core structure suggests a comparable toxicological profile.

This guide, therefore, provides a comprehensive overview of the safety, handling, and toxicity of this compound, primarily based on a predictive analysis using 4-Chloro-1-naphthol as a surrogate. The protocols and recommendations herein are designed to be self-validating systems, encouraging a culture of caution and meticulous planning when handling compounds with incomplete data profiles.

Section 1: Chemical and Physical Properties

Understanding the fundamental physical and chemical properties is the first step in a robust safety assessment. While specific experimental data for this compound is limited, we can infer its likely characteristics from its structure and compare them to our surrogate, 4-Chloro-1-naphthol.

| Property | This compound | 4-Chloro-1-naphthol (Surrogate) | Reference |

| CAS Number | 56820-70-3 | 604-44-4 | [1][2] |

| Molecular Formula | C₁₀H₇ClO | C₁₀H₇ClO | N/A |

| Molecular Weight | 178.62 g/mol | 178.62 g/mol | N/A |

| Physical State | Solid (Predicted) | Solid | [3] |

| Melting Point | Not available | 97 °C | [3] |

| Boiling Point | Not available | 280 °C | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents (Predicted) | Will likely be mobile in the environment due to its water solubility. | [2] |

Section 2: Hazard Identification and Predictive Classification

Given the absence of GHS classification for this compound, we will adopt the classification for 4-Chloro-1-naphthol as a conservative, protective measure. The rationale for this surrogate approach is illustrated below.

References

Methodological & Application

Application Notes: Synthesis of 6-Chloronaphthalen-1-ol from 1-Naphthol

Document ID: AN-SC-260102-06CN

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 6-Chloronaphthalen-1-ol, a valuable intermediate in medicinal chemistry and materials science. The protocol details the electrophilic aromatic substitution reaction of 1-naphthol using sulfuryl chloride as the chlorinating agent. Emphasis is placed on the challenges of regioselectivity and the critical importance of chromatographic purification to isolate the desired 6-chloro isomer from a complex mixture of mono- and polychlorinated products. This document is intended for researchers in organic synthesis, drug discovery, and materials development, providing both a detailed experimental protocol and the underlying chemical principles.

Introduction

Halogenated naphthols are a class of organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific placement of a halogen atom on the naphthalene scaffold can significantly modulate the biological activity and physicochemical properties of the resulting molecules. This compound, in particular, is an important precursor for various biologically active compounds. The synthesis of specific chloronaphthol isomers, however, presents a significant regioselectivity challenge. The direct electrophilic chlorination of 1-naphthol is complicated by the strong activating and directing effects of the hydroxyl group, which primarily favors substitution at the C2 and C4 positions. This guide outlines a robust procedure for the synthesis of this compound, acknowledging the formation of isomeric byproducts and detailing the necessary purification strategies.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism. Sulfuryl chloride (SO₂Cl₂) serves as the source of the electrophile, which is believed to be molecular chlorine generated in situ or a polarized SO₂Cl₂ molecule.

Mechanism Steps:

-

Electrophile Attack: The electron-rich naphthalene ring of 1-naphthol attacks the electrophilic chlorine species. The hydroxyl group strongly activates the ring, particularly at the ortho (C2, C4) and para (relative to the other ring, C5, C7) positions.

-

Formation of the Sigma Complex (Arenium Ion): The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as the solvent or Cl⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the chlorinated naphthol product.

The primary challenge in this synthesis is controlling the position of chlorination. The hydroxyl group directs incoming electrophiles to the C2 and C4 positions of its own ring. Substitution at the C6 position on the adjacent ring is electronically less favored. Consequently, the reaction inherently produces a mixture of isomers, including 2-chloro-1-naphthol, 4-chloro-1-naphthol, the desired 6-chloro-1-naphthol, and various dichlorinated products.[1][2] Achieving a usable yield of the 6-chloro isomer is therefore entirely dependent on a highly efficient purification method.

Caption: General mechanism for the chlorination of 1-naphthol.

Experimental Protocol

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| 1-Naphthol | ≥99% | Sigma-Aldrich |

| Sulfuryl Chloride (SO₂Cl₂) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | VWR |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |

| Silica Gel | 230-400 mesh | VWR |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Deuterated Chloroform (CDCl₃) | with 0.03% TMS | Cambridge Isotope Labs |

| Equipment | Type |

| Glassware | Round-bottom flasks, dropping funnel, condenser |

| Stirring | Magnetic stirrer and stir bars |

| Temperature Control | Ice-water bath |

| Work-up | Separatory funnel |

| Purification | Rotary evaporator, Flash chromatography system |

| Analysis | NMR Spectrometer (≥400 MHz), GC-MS |

Synthesis Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-naphthol (7.21 g, 50 mmol). Dissolve the solid in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (4.0 mL, 50 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred 1-naphthol solution over a period of 30-45 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to minimize the formation of polychlorinated byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting material (1-naphthol) should be consumed, and a new pattern of product spots should appear.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Caution: Initial addition may cause gas evolution (CO₂).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification Protocol

The separation of chlorinated naphthol isomers is challenging due to their similar polarities.[3][4] Flash column chromatography is the recommended method for isolating the 6-chloro isomer.

-

Column Preparation: Pack a silica gel column appropriate for the scale of the reaction.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a shallow gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing to 5% ethyl acetate. The isomers will elute in order of increasing polarity. Typically, less polar dichlorinated byproducts elute first, followed by the monochloro isomers. The 6-chloro isomer is generally less polar than the 2- and 4-chloro isomers.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure this compound.

-

Final Product: Concentrate the pure fractions under reduced pressure to obtain this compound as a solid.

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization

The identity and purity of the final product must be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most definitive method for distinguishing between the different isomers. The spectrum should be recorded in CDCl₃.[5][6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.15 | d | J ≈ 8.5 | 1H |

| H-3 | ~7.35 | t | J ≈ 8.0 | 1H |

| H-4 | ~7.95 | d | J ≈ 8.5 | 1H |

| H-5 | ~7.65 | d | J ≈ 8.8 | 1H |

| H-7 | ~7.40 | dd | J ≈ 8.8, 2.2 | 1H |

| H-8 | ~8.10 | d | J ≈ 2.2 | 1H |

| -OH | ~5.50 | s (broad) | - | 1H |

Note: Predicted values are based on additive effects and data from similar compounds. Experimental values may vary slightly.[8][9] The distinct splitting pattern, particularly the doublet for H-8 with a small meta-coupling constant, is a key indicator of the 6-chloro substitution pattern.

Mass Spectrometry (MS)

-

Expected M⁺: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 178.02.

-

Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z = 180.02 with approximately one-third the intensity of the [M]⁺ peak must be observed, confirming the presence of a single chlorine atom.

Safety and Handling Precautions

This procedure involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.

-

Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂).[10] Always handle in a fume hood, wearing a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.[10]

-

1-Naphthol: Harmful if swallowed or inhaled and causes skin irritation. Avoid creating dust.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]